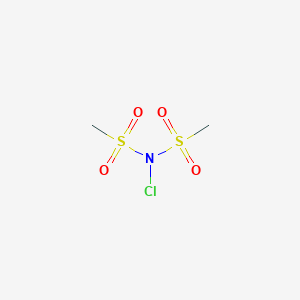
N-Chloro-N-(methanesulfonyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N-(methanesulfonyl)methanesulfonamide is an organosulfur compound that features both a sulfonamide and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Chloro-N-(methanesulfonyl)methanesulfonamide can be synthesized through the chlorination of methanesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
N-Chloro-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonamides and sulfonates.
Wissenschaftliche Forschungsanwendungen
N-Chloro-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its reactivity with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Chloro-N-(methanesulfonyl)methanesulfonamide involves its reactivity with nucleophiles. The compound can act as an electrophile, with the chlorine atom being displaced by nucleophilic attack. This reactivity is leveraged in various chemical transformations, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the nitrogen.
Methanesulfonamide: Contains the sulfonamide group but does not have the sulfonyl chloride functionality.
N-Chlorosulfonamide: Similar in having a chlorine atom on the nitrogen but differs in the rest of the structure.
Uniqueness
N-Chloro-N-(methanesulfonyl)methanesulfonamide is unique due to the presence of both a sulfonamide and a sulfonyl chloride group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
71954-24-0 |
|---|---|
Molekularformel |
C2H6ClNO4S2 |
Molekulargewicht |
207.7 g/mol |
IUPAC-Name |
N-chloro-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C2H6ClNO4S2/c1-9(5,6)4(3)10(2,7)8/h1-2H3 |
InChI-Schlüssel |
CQBRMBNRVGAXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
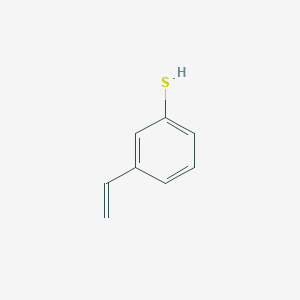


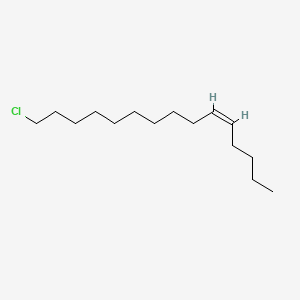
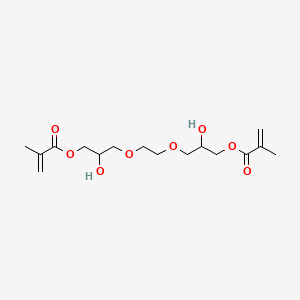
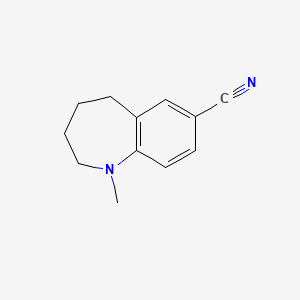
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
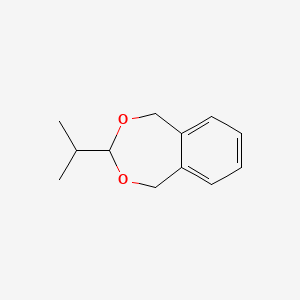
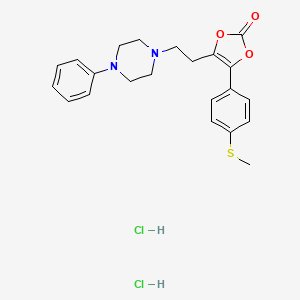

![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
